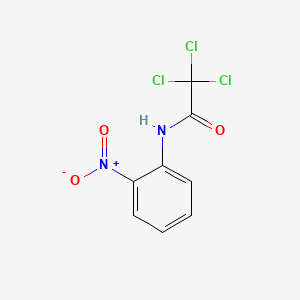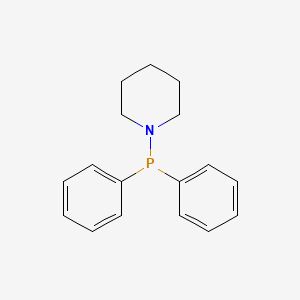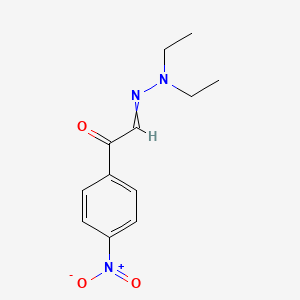
2-(Diethylhydrazinylidene)-1-(4-nitrophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylhydrazinylidene)-1-(4-nitrophenyl)ethanone is an organic compound that features a hydrazone functional group and a nitrophenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylhydrazinylidene)-1-(4-nitrophenyl)ethanone typically involves the reaction of 4-nitrobenzaldehyde with diethylhydrazine. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (CH2Cl2), which are often freshly distilled to ensure their purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diethylhydrazinylidene)-1-(4-nitrophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Diethylhydrazinylidene)-1-(4-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-(Diethylhydrazinylidene)-1-(4-nitrophenyl)ethanone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can be exploited in catalysis and coordination chemistry. The nitrophenyl group can participate in electron transfer reactions, making it useful in redox chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenylhydrazine: Similar in structure but lacks the diethyl groups.
2-(Hydrazinylidene)-1-(4-nitrophenyl)ethanone: Similar but without the diethyl substitution.
Uniqueness
2-(Diethylhydrazinylidene)-1-(4-nitrophenyl)ethanone is unique due to the presence of both diethyl and nitrophenyl groups, which confer distinct chemical properties. The diethyl groups increase the compound’s hydrophobicity, while the nitrophenyl group enhances its reactivity in electron transfer reactions .
Eigenschaften
CAS-Nummer |
24342-44-7 |
|---|---|
Molekularformel |
C12H15N3O3 |
Molekulargewicht |
249.27 g/mol |
IUPAC-Name |
2-(diethylhydrazinylidene)-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C12H15N3O3/c1-3-14(4-2)13-9-12(16)10-5-7-11(8-6-10)15(17)18/h5-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
VHAXHUSUMSLYQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)N=CC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


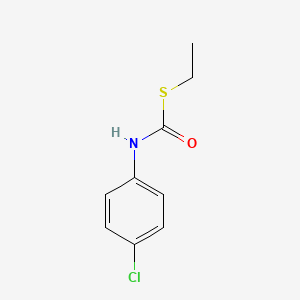
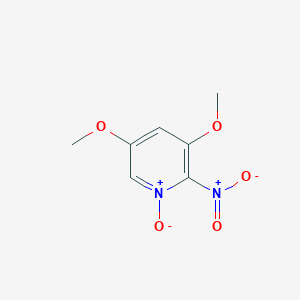
![2-[Methoxy(diphenyl)methyl]-1h-indole](/img/structure/B14705985.png)
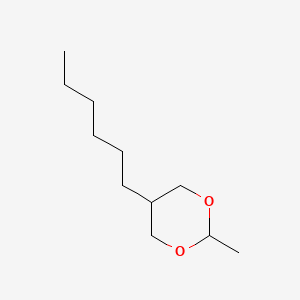

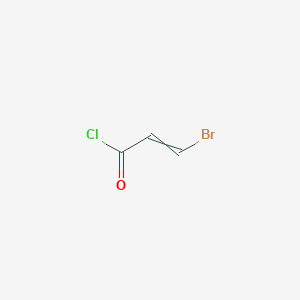
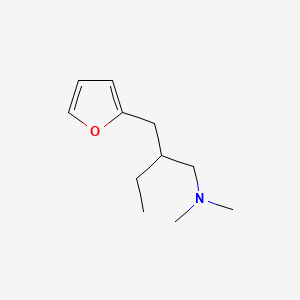
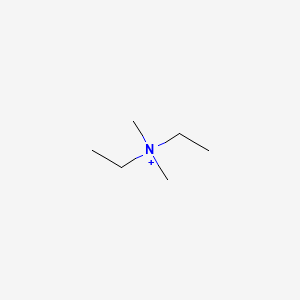
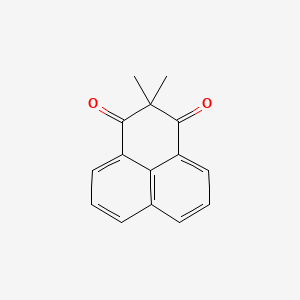
![Methyl 5-chloro-2-(2-{[(4-chlorophenyl)methyl]amino}-2-oxoethoxy)benzoate](/img/structure/B14706010.png)

